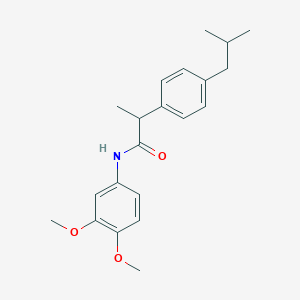
N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide, also known as DIMEB, is a synthetic compound that belongs to the class of phenylpropanoid amides. DIMEB has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, acetylcholine, and glutamate. N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide also has antioxidant properties and can protect against oxidative stress, which is thought to play a role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have several biochemical and physiological effects. It can enhance cognitive function, improve memory, and protect against neurotoxicity. N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it ideal for long-term studies. However, N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide and its analogs. Another area of research is the exploration of the therapeutic potential of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and efficacy of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide need to be studied in clinical trials to determine its potential as a therapeutic agent for neurodegenerative diseases.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide is a synthetic compound that has shown potential for therapeutic applications in the field of neuroscience. It has neuroprotective effects, enhances cognitive function, and protects against neurotoxicity. While there are some limitations to its use in lab experiments, there are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine, followed by reduction with sodium borohydride to obtain the intermediate product. The intermediate product is then reacted with 4-isobutylphenylacetyl chloride to yield the final product, N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. N-(3,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H27NO3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(23)22-18-10-11-19(24-4)20(13-18)25-5/h6-11,13-15H,12H2,1-5H3,(H,22,23) |
InChI Key |
BFTPFHZNWZGPHY-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



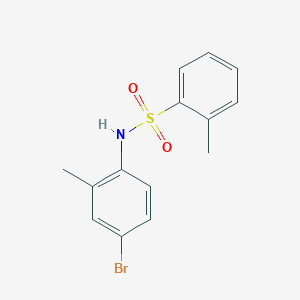

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
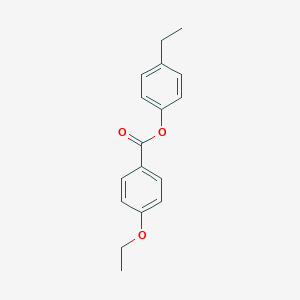

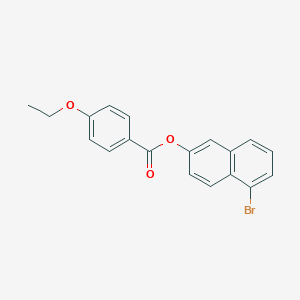
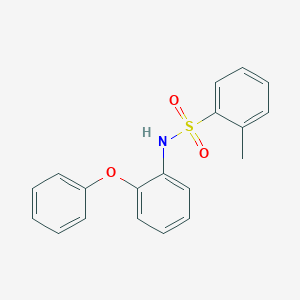

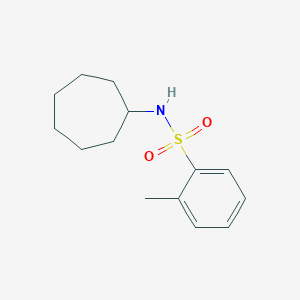

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)

